molecular formula C16H8Cl3NO5 B13583390 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(2,4,6-trichlorophenoxy)acetate

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(2,4,6-trichlorophenoxy)acetate

Cat. No.: B13583390
M. Wt: 400.6 g/mol
InChI Key: ROPSLJASSKSIKM-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4,6-trichlorophenoxy)acetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4,6-trichlorophenoxy)acetate can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an amine to form the phthalimide intermediate. This intermediate is then reacted with 2-(2,4,6-trichlorophenoxy)acetic acid under appropriate conditions to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4,6-trichlorophenoxy)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,4,6-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C16H8Cl3NO5

Molecular Weight

400.6 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-(2,4,6-trichlorophenoxy)acetate

InChI

InChI=1S/C16H8Cl3NO5/c17-8-5-11(18)14(12(19)6-8)24-7-13(21)25-20-15(22)9-3-1-2-4-10(9)16(20)23/h1-6H,7H2

InChI Key

ROPSLJASSKSIKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)COC3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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